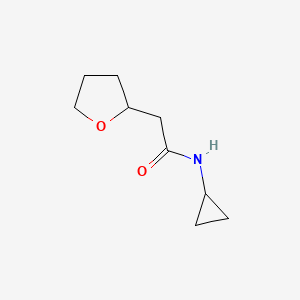

![molecular formula C16H21N3O2 B6496818 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine CAS No. 131869-03-9](/img/structure/B6496818.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the molecular formula C12H17NO3 . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Synthesis Analysis

The synthesis of a similar compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea, involves reacting 3,4-dimethoxyphenylethylamine with thiocarbamide in the presence of morpholine.Molecular Structure Analysis

The molecular structure of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” can be represented by the InChI code: InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3, (H,13,14) .Aplicaciones Científicas De Investigación

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine has a variety of applications in scientific research, including its use as a reagent in organic synthesis, as a ligand for metal complexes, and as a substrate for enzymes. It has also been used in the synthesis of other compounds, such as pyrimidin-4-amines, pyrimidin-2-amines, and pyrimidin-6-amines. Additionally, this compound has been used in the synthesis of peptide and protein conjugates, as well as in the synthesis of drug candidates.

Mecanismo De Acción

Target of Action

A structurally similar compound, dmpea, has been reported to act as a monoamine oxidase inhibitor . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are involved in transmitting signals in the brain.

Mode of Action

If it shares similar properties with DMPEA, it may inhibit the action of monoamine oxidases, thereby increasing the levels of monoamines in the brain .

Biochemical Pathways

If it acts as a monoamine oxidase inhibitor like dmpea, it could affect the metabolic pathways of monoamines such as dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in mood regulation, memory processing, and regulation of sleep-wake cycles.

Result of Action

If it acts similarly to DMPEA, it could potentially increase the levels of monoamines in the brain, which could have various effects depending on the specific monoamine concentrations altered .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine has a variety of advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound is its low toxicity, which makes it safe to use in laboratory experiments. Additionally, this compound is highly soluble in a variety of solvents, which makes it easy to use in laboratory experiments. However, one of the main limitations of this compound is its low stability, which can make it difficult to store and use in laboratory experiments.

Direcciones Futuras

The future of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine is promising, as it has a variety of potential applications in scientific research. One potential future direction for this compound is its use as a therapeutic agent, as it has been shown to modulate the activity of enzymes and proteins, as well as to inhibit the growth of cancer cells in vitro. Additionally, this compound has potential applications in the synthesis of other compounds, such as peptide and protein conjugates, as well as in the synthesis of drug candidates. Finally, this compound could be used as a reagent in organic synthesis, as a ligand for metal complexes, and as a substrate for enzymes.

Métodos De Síntesis

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine can be synthesized using a variety of methods, including the reaction of 2,6-dimethylpyrimidine and 3,4-dimethoxyphenylethylamine. The reaction is typically conducted in a solvent such as methanol, ethanol, or tetrahydrofuran, and is catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted at a temperature of between 0 and 100 °C, and is complete after a few hours.

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

Molecular Mechanism

Dosage Effects in Animal Models

The effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine vary with different dosages in animal models

Propiedades

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-11-9-16(19-12(2)18-11)17-8-7-13-5-6-14(20-3)15(10-13)21-4/h5-6,9-10H,7-8H2,1-4H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGZWDXMMZJHSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NCCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6496748.png)

![3-{10-chloro-7-thia-2,5-diazatricyclo[6.4.0.0?,?]dodeca-1(12),3,5,8,10-pentaen-4-yl}-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B6496760.png)

![2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6496774.png)

![7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496782.png)

![(2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496783.png)

![ethyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6496788.png)

![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496792.png)

![5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B6496813.png)

![2-[benzyl(methyl)amino]cyclopentan-1-ol](/img/structure/B6496814.png)

![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(2E)-but-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496825.png)

![3-[(2-fluorophenoxy)methyl]pyridine](/img/structure/B6496830.png)

![3-[(2-chlorophenoxy)methyl]pyridine](/img/structure/B6496832.png)

![3-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6496833.png)